2-Bromo-6-iodo-4-(trifluoromethoxy)phenol
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Overview
Description
2-Bromo-6-iodo-4-(trifluoromethoxy)phenol: is an organic compound characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-4-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Iodination: The subsequent addition of an iodine atom.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Iodination often involves iodine and an oxidizing agent such as hydrogen peroxide. Trifluoromethoxylation can be carried out using trifluoromethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-iodo-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for bromine substitution) or potassium fluoride (for iodine substitution) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2-Bromo-6-iodo-4-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-4-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethoxy)phenol
- 2-Iodo-4-(trifluoromethoxy)phenol
- 2-Bromo-6-chloro-4-(trifluoromethoxy)phenol
Uniqueness
2-Bromo-6-iodo-4-(trifluoromethoxy)phenol is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. The trifluoromethoxy group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
2-Bromo-6-iodo-4-(trifluoromethoxy)phenol is a halogenated phenolic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine, iodine, and trifluoromethoxy groups, suggests potential biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and interaction with biological targets.
The chemical formula for this compound is C7H3BrF3IO. The presence of halogen atoms often enhances the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development.
Antimicrobial Activity
Halogenated phenolic compounds have been noted for their antimicrobial properties. Research indicates that compounds similar to this compound can inhibit various bacterial strains. A study on halogenated sulfonamides revealed that halogenation could enhance permeability and antimicrobial activity against resistant strains .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
2-Nitroimidazooxazine derivatives | Mycobacterium tuberculosis | 40 nM (aerobic), 1.6 μM (anaerobic) |
Halogenated sulfonamides | Various pathogens | Enhanced activity observed |
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety and therapeutic index of new compounds. The cytotoxic effects of fluorinated phenols have been studied in various cancer cell lines. For instance, derivatives of phenolic compounds have shown promising results against breast cancer cell lines (MCF-7), indicating that structural modifications can lead to increased cytotoxicity .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
PA-824 (related compound) | MCF-7 | 0.96 |
Other fluorinated phenols | Various | Range: 5.8 - >64 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Halogenated compounds can act as inhibitors for enzymes involved in bacterial metabolism or cancer progression.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Protein-Ligand Interactions : Molecular docking studies indicate that the trifluoromethoxy group can enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions .
Case Studies
Several case studies highlight the effectiveness of fluorinated phenolic compounds in clinical settings:
- Antitubercular Activity : Derivatives similar to this compound have shown significant activity against Mycobacterium tuberculosis, with modifications leading to improved efficacy .
- Cancer Treatment : Investigations into anticancer ether lipids have demonstrated that structural modifications can yield potent agents against specific cancers, suggesting a pathway for developing new therapies based on this compound .
Properties
Molecular Formula |
C7H3BrF3IO2 |
---|---|
Molecular Weight |
382.90 g/mol |
IUPAC Name |
2-bromo-6-iodo-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3BrF3IO2/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H |
InChI Key |
LVPFXSKIFBCMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)I)OC(F)(F)F |
Origin of Product |
United States |
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